

mass spectrometry fragmentation pattern of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B1330380

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **1-(2-Hydroxyphenyl)-2-phenylethanone**

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **1-(2-Hydroxyphenyl)-2-phenylethanone**, also known as 2-hydroxydeoxybenzoin. The structural features of this molecule—a diaryl ketone with an ortho-hydroxyl group—govern a series of characteristic fragmentation pathways. Understanding these pathways is crucial for the structural elucidation and identification of this compound and its analogs in complex matrices. This document outlines the primary cleavage mechanisms, including alpha-cleavage, ortho-effect-driven rearrangements, and subsequent fragmentations. The predicted data is presented in a structured format, accompanied by a detailed experimental protocol for data acquisition and a visual representation of the fragmentation cascade.

Introduction

1-(2-Hydroxyphenyl)-2-phenylethanone ($C_{14}H_{12}O_2$) is a deoxybenzoin derivative with significant potential in medicinal chemistry and materials science. Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of organic

compounds.^[1] Under electron ionization (EI), molecules are imparted with high energy, leading to the formation of a molecular ion which then undergoes a series of predictable fragmentation reactions.^[2] The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of **1-(2-Hydroxyphenyl)-2-phenylethanone** is directed by its functional groups: the ketone carbonyl, the two aromatic rings, and the strategically positioned ortho-hydroxyl group. The primary fragmentation modes for ketones are alpha-cleavages adjacent to the carbonyl group.^[3] Additionally, the ortho-hydroxyl group is expected to induce specific rearrangement reactions, a phenomenon known as the "ortho effect," which can lead to unique fragment ions not observed in its meta or para isomers.^[4]

Predicted Mass Spectrum and Fragmentation Pathways

The nominal molecular weight of **1-(2-Hydroxyphenyl)-2-phenylethanone** is 212 Da. The molecular ion peak, $[M]^{•+}$, is therefore expected at an m/z of 212. The key fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.^[3]

- Pathway A: Formation of the 2-Hydroxybenzoyl Cation: The most favorable alpha-cleavage involves the cleavage of the bond between the carbonyl carbon and the benzylic methylene group. This results in the loss of a stable benzyl radical ($•\text{CH}_2\text{C}_6\text{H}_5$) and the formation of a resonance-stabilized 2-hydroxybenzoyl cation at m/z 121. This ion is expected to be one of the most abundant peaks in the spectrum.
- Pathway B: Formation of the Tropylium Cation: The benzyl radical lost in Pathway A can be detected as the highly stable tropylium cation ($[\text{C}_7\text{H}_7]^{+}$) at m/z 91. This is a very common and often intense peak for compounds containing a benzyl moiety.^[5]

Ortho Effect and Rearrangement

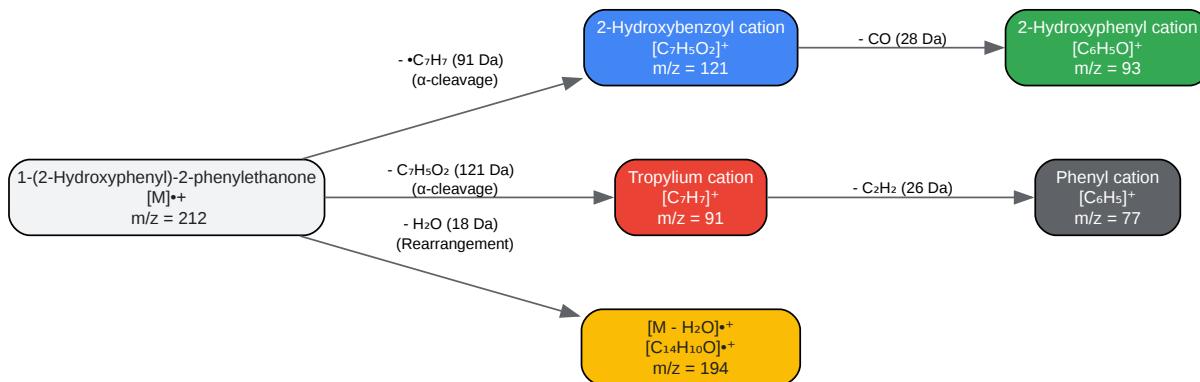
The presence of the hydroxyl group ortho to the acyl group facilitates a distinct rearrangement.

- Pathway C: McLafferty-type Rearrangement and Water Loss: A hydrogen atom from the phenolic hydroxyl group can transfer to the carbonyl oxygen. Subsequent elimination of a water molecule (H_2O) from the molecular ion leads to the formation of a cyclic ion at m/z 194.

Secondary Fragmentation

The primary fragment ions undergo further decomposition to produce smaller, characteristic ions.

- Pathway D: Decarbonylation: The 2-hydroxybenzoyl cation (m/z 121) can lose a neutral carbon monoxide (CO) molecule to form the 2-hydroxyphenyl cation at m/z 93.
- Pathway E: Formation of Phenyl Cation: Further fragmentation of the tropylidium ion (m/z 91) or other phenyl-containing fragments can lead to the formation of the phenyl cation ($[\text{C}_6\text{H}_5]^+$) at m/z 77.[5]


Quantitative Data Summary

The predicted quantitative data for the major fragments of **1-(2-Hydroxyphenyl)-2-phenylethanone** are summarized in the table below. Relative abundances are estimated based on the predicted stability of the fragment ions.

m/z	Proposed Fragment Ion	Formula	Relative Abundance (Estimated)	Origin Pathway
212	$[\text{M}]^{\bullet+}$ (Molecular Ion)	$[\text{C}_{14}\text{H}_{12}\text{O}_2]^{\bullet+}$	Moderate	-
194	$[\text{M} - \text{H}_2\text{O}]^{\bullet+}$	$[\text{C}_{14}\text{H}_{10}\text{O}]^{\bullet+}$	Moderate	Pathway C
121	$[\text{HO}\text{C}_6\text{H}_4\text{CO}]^+$	$[\text{C}_7\text{H}_5\text{O}_2]^+$	High	Pathway A
93	$[\text{HO}\text{C}_6\text{H}_4]^+$	$[\text{C}_6\text{H}_5\text{O}]^+$	Moderate	Pathway D
91	$[\text{C}_7\text{H}_7]^+$	$[\text{C}_7\text{H}_7]^+$	High (Base Peak)	Pathway B
77	$[\text{C}_6\text{H}_5]^+$	$[\text{C}_6\text{H}_5]^+$	Moderate	Pathway E

Fragmentation Scheme Visualization

The logical flow of the fragmentation process is illustrated below.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation pathways for **1-(2-Hydroxyphenyl)-2-phenylethanone**.

Experimental Protocol: GC-MS Analysis

The following outlines a standard protocol for the analysis of **1-(2-Hydroxyphenyl)-2-phenylethanone** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

5.1. Instrumentation

- A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) and an electron ionization source is suitable.

5.2. Sample Preparation

- Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as dichloromethane or ethyl acetate.

- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL for analysis.

5.3. Gas Chromatography (GC) Conditions

- Injector Temperature: 250°C
- Injection Mode: Splitless (or split 10:1, depending on concentration)
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 10 minutes.

5.4. Mass Spectrometry (MS) Conditions

- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV.[\[2\]](#)
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-450
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

5.5. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the apex of the analyte's chromatographic peak.

- Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
- Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with library spectra (e.g., NIST, Wiley).

Conclusion

The electron ionization mass spectrum of **1-(2-Hydroxyphenyl)-2-phenylethanone** is predicted to be characterized by a clear molecular ion peak at m/z 212 and several intense fragment ions. The dominant fragmentation pathways are driven by alpha-cleavage, resulting in key ions at m/z 121 and m/z 91. The presence of an ortho-hydroxyl group also allows for a characteristic loss of water. The detailed analysis presented in this guide serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. whitman.edu [whitman.edu]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids | NIST [nist.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [mass spectrometry fragmentation pattern of 1-(2-Hydroxyphenyl)-2-phenylethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330380#mass-spectrometry-fragmentation-pattern-of-1-2-hydroxyphenyl-2-phenylethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com